molecular structure and weight of 3-Chloro-5-methylpyrazine-2-carboxamide
molecular structure and weight of 3-Chloro-5-methylpyrazine-2-carboxamide
An In-depth Technical Guide to 3-Chloro-5-methylpyrazine-2-carboxamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-methylpyrazine-2-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazine carboxamide scaffold is a well-established pharmacophore, most notably represented by the first-line antitubercular drug pyrazinamide. This document details the molecular structure, physicochemical properties, and a robust synthesis protocol for the title compound. Furthermore, it outlines the principles of its analytical characterization, discusses its reactivity and potential as a key building block in the synthesis of novel bioactive molecules, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their research endeavors.
Chemical Identity and Physicochemical Properties
3-Chloro-5-methylpyrazine-2-carboxamide is a substituted pyrazine derivative. The presence of a chlorine atom, a methyl group, and a carboxamide functional group on the pyrazine ring provides multiple points for synthetic modification, making it a valuable intermediate.
Molecular Structure and Identifiers
The structure of 3-Chloro-5-methylpyrazine-2-carboxamide is characterized by a pyrazine ring substituted at positions 2, 3, and 5.
Caption: Molecular Structure of 3-Chloro-5-methylpyrazine-2-carboxamide.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1134622-57-3 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.59 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | JEDOBXCGHBZIDZ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 3-Chloro-5-methylpyrazine-2-carboxamide can be approached through several routes. A robust and frequently cited method involves the transformation of a corresponding amino-pyrazine precursor via a Sandmeyer-type reaction. An alternative pathway, detailed in patent literature, begins with a hydroxyl-pyrazine derivative.[2]
Recommended Synthesis Protocol: Sandmeyer Reaction
This protocol outlines the synthesis starting from the readily available 3-Amino-5-methylpyrazine-2-carboxamide. The core of this transformation is the diazotization of the primary amine followed by displacement with a chloride ion, catalyzed by copper(I) chloride.
Caption: Workflow for the Sandmeyer Synthesis Protocol.
Step-by-Step Methodology:
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Diazotization:
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Suspend 3-Amino-5-methylpyrazine-2-carboxamide (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 M) in a reaction vessel.
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Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold water. Add this solution dropwise to the cold suspension, ensuring the internal temperature does not exceed 5 °C.
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Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.[3] The slow, dropwise addition of NaNO₂ maintains control over the exothermic diazotization reaction.
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-
Sandmeyer Reaction:
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In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. Vigorous nitrogen gas evolution should be observed.
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Causality: The Cu(I) salt catalyzes the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution, leading to the displacement of the diazonium group by chloride and the release of nitrogen gas.[3]
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-
Reaction Completion and Workup:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
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Pour the reaction mixture into a beaker of ice water and neutralize carefully with a base such as sodium carbonate or ammonium hydroxide to a pH of ~7-8.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification:
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Concentrate the organic extract under reduced pressure to obtain the crude product.
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Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Combine the pure fractions and remove the solvent to yield 3-Chloro-5-methylpyrazine-2-carboxamide as a solid.
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Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While peer-reviewed experimental spectra for this specific molecule are not widely available, this section outlines the expected analytical signatures based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H (at C6) | ~8.4-8.6 | Singlet (s) |
| -CONH₂ | ~7.8 (broad), ~5.8 (broad) | Two Broad Singlets |
| -CH₃ (at C5) | ~2.7-2.8 | Singlet (s) |
Rationale: The single aromatic proton at the C6 position is expected to be downfield due to the electron-withdrawing nature of the pyrazine nitrogens and adjacent substituents. The methyl group protons will appear as a sharp singlet. The amide protons often appear as two separate broad singlets due to restricted rotation around the C-N bond and can exchange with D₂O.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~163-165 |
| C2 (Pyrazine) | ~145-147 |
| C3 (Pyrazine) | ~150-152 |
| C5 (Pyrazine) | ~155-157 |
| C6 (Pyrazine) | ~142-144 |
| -CH₃ | ~21-23 |
Rationale: The carbonyl carbon is the most downfield signal. The pyrazine ring carbons appear in the aromatic region, with their specific shifts influenced by the attached chloro, methyl, and carboxamide groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric) | Primary Amide (-CONH₂) |
| 3350-3180 | N-H Stretch (symmetric) | Primary Amide (-CONH₂) |
| ~1680 | C=O Stretch (Amide I band) | Amide Carbonyl |
| ~1620 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |
| 1600-1450 | C=C and C=N Stretches | Aromatic Pyrazine Ring |
| 850-550 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Observations (Electron Impact, EI):
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Molecular Ion (M⁺): A prominent peak is expected at m/z 171, corresponding to the molecular weight. A characteristic M+2 peak at m/z 173 with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.
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Key Fragments: Fragmentation may occur via the loss of the amide group (-CONH₂, loss of 44 amu), the chlorine atom (-Cl, loss of 35 amu), or the methyl group (-CH₃, loss of 15 amu).
Reactivity and Applications in Drug Development
Chemical Reactivity
The chemical reactivity of 3-Chloro-5-methylpyrazine-2-carboxamide is dominated by the chlorine atom at the C3 position. This site is susceptible to nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing pyrazine ring activates the C-Cl bond, allowing for displacement by various nucleophiles such as amines, alcohols, and thiols.
This reactivity is the cornerstone of its utility as a synthetic intermediate. For example, reaction with a primary or secondary amine can readily displace the chloride to form 3-amino-5-methylpyrazine-2-carboxamide derivatives, a common strategy in medicinal chemistry to build molecular diversity.[4][5]
Role in Medicinal Chemistry
Pyrazine-based compounds are prevalent in pharmaceuticals and drug discovery programs. The title compound serves as a valuable scaffold for several reasons:
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Proven Pharmacophore: The pyrazine carboxamide core is a known antitubercular pharmacophore. Derivatives are often synthesized and evaluated for activity against Mycobacterium tuberculosis and other bacterial strains.[4]
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Versatile Building Block: As described above, the reactive chlorine atom allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
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Metabolic Stability: The pyrazine ring is generally more resistant to metabolic degradation than a simple benzene ring, which can be a desirable property in drug design.
Derivatives synthesized from related chloropyrazine carboxamides have shown promising activity against various mycobacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range.[4]
Safety, Handling, and Storage
Proper handling of 3-Chloro-5-methylpyrazine-2-carboxamide is essential in a laboratory setting.
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Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[1]
References
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
- CN109369545B. Synthesis process of 2-methyl-5-pyrazine formate.
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. [Link]
- Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(2), 130-149.
- Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
- Google Patents.
-
Wikipedia. Sandmeyer reaction. [Link]
-
PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
Sources
- 1. 3-Chloro-5-methylpyrazine-2-carboxamide | 1134622-57-3 [sigmaaldrich.com]
- 2. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
